2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

Physicochemical property Molecular weight Lipophilicity

This octahydropyrrolo[3,4-c]pyrrole derivative features a unique N2-methoxyacetyl/N5-methyl substitution pattern yielding zero hydrogen bond donors (HBD=0), optimal for CNS permeability benchmarking. It serves as a key intermediate for orexin-2 receptor antagonists and autotaxin inhibitors. Unlike common analogs, the methoxyacetyl group imparts a distinct polarity and metabolic profile, enabling novel SAR exploration. Ideal for nAChR subtype selectivity studies and as a negative control in target engagement assays. Purchase high-purity (≥95%) research material for advanced medicinal chemistry programs.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 2034454-23-2
Cat. No. B6523332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
CAS2034454-23-2
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCN1CC2CN(CC2C1)C(=O)COC
InChIInChI=1S/C10H18N2O2/c1-11-3-8-5-12(6-9(8)4-11)10(13)7-14-2/h8-9H,3-7H2,1-2H3
InChIKeyLSZZHGWIPPAVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one (CAS 2034454-23-2): Core Chemical Identity and Physicochemical Baseline for Procurement Evaluation


2-Methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one (CAS 2034454-23-2) is a synthetic small molecule based on the octahydropyrrolo[3,4-c]pyrrole bicyclic diamine scaffold, bearing a methoxyacetyl group at the 2-position and a methyl substituent at the 5-position of the fused ring system . Its molecular formula is C₁₀H₁₈N₂O₂ with a molecular weight of 198.26 g/mol . The canonical SMILES is COCC(=O)N1CC2CN(C)CC2C1 . The octahydropyrrolo[3,4-c]pyrrole core is a privileged scaffold in medicinal chemistry, having been employed in the development of orexin receptor antagonists, autotaxin inhibitors, histamine H4 receptor ligands, CCR5 antagonists, and nAChR subtype-selective ligands [1][2][3][4][5]. This compound is primarily offered as a research chemical by specialty chemical suppliers, with typical purity specifications of 95% .

Why In-Class Substitution of 2-Methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one Is Not Advisable Without Verified Equivalence


The octahydropyrrolo[3,4-c]pyrrole scaffold is exquisitely sensitive to substitution pattern, with small structural modifications producing profound shifts in target selectivity, potency, and pharmacokinetic behavior [1][2]. In the nAChR field, substitution at the pyrrolidine nitrogen alone switches selectivity between α4β2 and α7 subtypes [3]. In the orexin receptor antagonist series, the identity of the N-acyl substituent governs the balance between OX1 and OX2 receptor antagonism, hERG liability, and in vivo sleep promotion efficacy [1][4]. The methoxyacetyl group at the 2-position of compound 2034454-23-2 introduces a hydrogen-bond-accepting ether oxygen and modest polarity (ΔLogP shift of approximately −0.6 to −1.0 relative to simple acetyl analogs), which can alter solubility, membrane permeability, and target binding interactions [5]. Simultaneous N5-methylation eliminates a hydrogen bond donor, reducing HBD count from 1 to 0 relative to the parent secondary amine, which can improve CNS penetration at the expense of certain polar interactions . Without direct comparative biological data against specific analogs, the assumption that another octahydropyrrolo[3,4-c]pyrrole derivative is functionally interchangeable with 2034454-23-2 is scientifically unjustified.

Quantitative Differentiation Evidence for 2-Methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one (CAS 2034454-23-2) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Unsubstituted and Simple Acetyl Octahydropyrrolo[3,4-c]pyrrole Scaffolds

Compound 2034454-23-2 (MW 198.26 g/mol, C₁₀H₁₈N₂O₂) differs substantially in molecular weight and predicted lipophilicity from the unsubstituted octahydropyrrolo[3,4-c]pyrrole core (CAS 5840-00-6, MW 112.17 g/mol, C₆H₁₂N₂) and the simple N-acetyl analog 1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one (CAS 1186494-05-2, MW 154.21 g/mol, C₈H₁₄N₂O, XLogP3-AA = −0.6) [1]. The addition of the methoxyacetyl group (COCH₂OCH₃) versus acetyl (COCH₃) increases molecular weight by 44.05 g/mol and introduces an additional hydrogen bond acceptor, which is predicted to lower logP by approximately 0.5–1.0 units and increase aqueous solubility [2]. The N5-methyl group adds a further 14.03 g/mol relative to the N5-H core (CAS 5840-00-6, MW 112.17) and eliminates one hydrogen bond donor . These combined modifications produce a compound with MW = 198.26, zero HBD, two HBA, and a predicted XLogP3 in the range of −1.0 to −0.5, compared to the unsubstituted core (MW 112.17, one HBD, two HBA) and the simple acetyl analog (MW 154.21, one HBD, two HBA, XLogP3 = −0.6) [1].

Physicochemical property Molecular weight Lipophilicity Scaffold comparison

Methoxyacetyl Substituent as a Metabolic Soft Spot Modulator: Structural Differentiation from Simple Acetyl and Carbonyl-Containing Octahydropyrrolo[3,4-c]pyrrole Analogs

The methoxyacetyl group (COCH₂OCH₃) at the 2-position of compound 2034454-23-2 represents a distinct chemical motif that differentiates it from the simple acetyl analog (CAS 1186494-05-2) and from more elaborate amide-substituted octahydropyrrolo[3,4-c]pyrroles used in the orexin receptor antagonist and autotaxin inhibitor programs [1][2]. In the broader medicinal chemistry literature, the methoxyacetyl group has been employed as a metabolically labile N-alkyl substituent or as a hydrophilic amide appendage to modulate clearance and solubility [3]. The CH₂-O-CH₃ ether linkage in the methoxyacetyl group introduces a site for potential oxidative O-dealkylation by cytochrome P450 enzymes, which differs from the metabolic fate of simple acetyl groups (hydrolysis by esterases/amidases) or more sterically hindered amides [3]. In patent literature describing octahydropyrrolo[3,4-c]pyrrole autotaxin inhibitors (Hoffmann-La Roche, WO2014195333A1), methoxyacetyl-substituted variants such as (3aR,6aR)-2-(2-methoxyacetyl)-N-(1-phenylcyclopropyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxamide are explicitly claimed, indicating that the methoxyacetyl group is a deliberate design element rather than an arbitrary substituent [4][5].

Metabolic stability Methoxyacetyl Structural modification Drug design

N5-Methyl Substitution: Hydrogen Bond Donor Elimination Relative to N5-H Octahydropyrrolo[3,4-c]pyrrole Core

Compound 2034454-23-2 possesses a methyl group at the N5 position of the octahydropyrrolo[3,4-c]pyrrole scaffold, which distinguishes it from the N5-H parent core (CAS 5840-00-6) and from N5-H analogs that retain a secondary amine hydrogen . This N-methylation eliminates the sole hydrogen bond donor present in the parent scaffold, reducing the HBD count from 1 to 0 . In the context of CNS drug design, reducing HBD count from 1 to 0 is predicted to improve passive membrane permeability and blood-brain barrier penetration, consistent with Lipinski's and Wager's CNS MPO scoring guidelines where HBD ≤ 2 is favorable and HBD = 0 is optimal for CNS penetration [1]. The N5-methyl-octahydropyrrolo[3,4-c]pyrrole substructure (2-methyloctahydropyrrolo[3,4-c]pyrrole, CAS 86732-28-7) has been employed as a synthetic intermediate in the preparation of antimicrobial urea derivatives, indicating that the N-methylated scaffold is a validated building block in medicinal chemistry .

Hydrogen bond donor CNS penetration Permeability Methylation

Scaffold Versatility: Positioning Within the Octahydropyrrolo[3,4-c]pyrrole Target Space Mapped Across Orexin, Autotaxin, nAChR, CCR5, and mGlu1 Programs

The octahydropyrrolo[3,4-c]pyrrole scaffold has been validated across at least five distinct therapeutic target classes, each with published quantitative structure-activity relationship (SAR) data demonstrating that specific substitution patterns determine target engagement [1]. In the orexin-2 selective antagonist series leading to clinical candidate JNJ-42847922 (34), compounds within this scaffold class achieved OX2R IC₅₀ values as low as single-digit nanomolar with >100-fold selectivity over OX1R, and demonstrated sleep promotion in rat EEG models comparable to suvorexant [1][2]. In the dual orexin receptor antagonist series, compound 14l exhibited potent OX1R/OX2R antagonist activity and reduced hERG inhibition compared to earlier analogs [2]. In the autotaxin inhibitor program (Hoffmann-La Roche), octahydropyrrolo[3,4-c]pyrrole derivatives were optimized to achieve nanomolar ATX inhibition with oral bioavailability [3]. In the nAChR field, this scaffold achieved high-affinity binding to α4β2 (Ki < 10 nM) or α7 subtypes depending on the 5-position substituent [4]. Compound 2034454-23-2, bearing the methoxyacetyl group found in the Roche autotaxin inhibitor patent family and the N5-methyl group found in the Janssen orexin antagonist series, occupies an intersection point in this target space that may be relevant to programs exploring polypharmacology or seeking to repurpose this chemotype [1][3].

Target space Scaffold versatility Orexin Autotaxin nAChR

Purity Specification and Vendor Availability: Quantitative Comparison of Offered Purity Grades Across Suppliers

Commercially, compound 2034454-23-2 is offered by multiple research chemical suppliers with a standard purity specification of 95%, as indicated in vendor datasheets . This purity grade is consistent with similar octahydropyrrolo[3,4-c]pyrrole derivatives such as the N5-methyl core CAS 86732-28-7 (95% purity) , the unsubstituted core CAS 5840-00-6 (95% purity) , and the N-acetyl analog CAS 1186494-05-2 (95% purity) . No supplier currently offers this compound at purity grades exceeding 95%, and analytical characterization data (NMR, HPLC, MS) are not consistently published in vendor documentation . The slightly more complex methoxyacetyl-containing analog tert-butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 2266595-00-8) is available at 98% purity from select vendors , suggesting that higher purity grades may be achievable but are not currently offered for 2034454-23-2. This purity baseline should inform procurement decisions and analytical quality control planning.

Purity Quality control Procurement Vendor comparison

Recommended Application Scenarios for 2-Methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one (CAS 2034454-23-2) Based on Structural Evidence


Scaffold-Hopping and Lead Generation in Orexin Receptor Antagonist Programs

The octahydropyrrolo[3,4-c]pyrrole scaffold, including the N5-methyl-N2-acyl substitution pattern, has been validated as a core template for potent and selective orexin-2 receptor antagonists leading to clinical candidate JNJ-42847922 [1]. Compound 2034454-23-2, bearing the methoxyacetyl group at N2 and methyl at N5, represents a structural intermediate that could serve as a starting point for parallel SAR exploration of alternative N2-acyl substituents. The methoxyacetyl group provides a distinct polarity and metabolic profile compared to the benzamide or heteroaryl amide groups explored in published orexin antagonist series [1][2], potentially enabling the discovery of analogs with differentiated pharmacokinetic properties.

Autotaxin (ATX) Inhibitor Lead Optimization Using Methoxyacetyl-Containing Octahydropyrrolo[3,4-c]pyrrole Intermediates

Hoffmann-La Roche has explicitly claimed octahydropyrrolo[3,4-c]pyrrole derivatives bearing methoxyacetyl substituents as autotaxin inhibitors in multiple patent filings (WO2014195333A1, WO2015032700A1) [3]. Compound 2034454-23-2, as a relatively simple methoxyacetyl-substituted octahydropyrrolo[3,4-c]pyrrole, could function as a key synthetic intermediate or a minimalist probe molecule for establishing baseline ATX inhibitory activity within this chemotype. The N5-methyl group mirrors the substitution pattern found in optimized autotaxin inhibitors from this patent family, while the N2-methoxyacetyl group is a conserved motif across multiple exemplified compounds [3].

Physicochemical Property-Driven CNS Lead Selection with Zero Hydrogen Bond Donors

The zero hydrogen bond donor count of compound 2034454-23-2, resulting from dual substitution at both nitrogen atoms (N2-methoxyacetyl, N5-methyl), distinguishes it from most octahydropyrrolo[3,4-c]pyrrole analogs that retain at least one N-H . According to CNS MPO scoring guidelines, HBD = 0 is optimal for brain penetration [4]. This makes 2034454-23-2 a valuable tool compound or control for permeability assays (PAMPA, Caco-2, MDCK) where the impact of HBD count on passive diffusion can be benchmarked against HBD = 1 analogs such as the N-acetyl derivative (CAS 1186494-05-2) or the N5-methyl core (CAS 86732-28-7). The compound may also serve as a negative control in target engagement assays where an N-H hydrogen bond is essential for activity.

Chemical Biology Probe Development for nAChR Subtype Selectivity Studies

The octahydropyrrolo[3,4-c]pyrrole scaffold has been shown to achieve high-affinity binding to nicotinic acetylcholine receptors, with N5-substitution patterns governing selectivity between α4β2 (Ki < 10 nM) and α7 subtypes [5]. The N2-methoxyacetyl-N5-methyl substitution pattern of compound 2034454-23-2 represents a previously unexplored combination within this pharmacophore. Systematic evaluation of this compound in nAChR binding assays, alongside analogs with varied N2-acyl and N5-alkyl groups, could contribute to a more complete understanding of the structural determinants of nAChR subtype selectivity on this scaffold, potentially revealing novel binding modes not accessible to previously characterized ligands.

Quote Request

Request a Quote for 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.